molecular formula C₁₀H₁₆ClN₃ B1144534 (S)-6-Aminonicotine Hydrochloride CAS No. 81990-64-9

(S)-6-Aminonicotine Hydrochloride

Cat. No.: B1144534
CAS No.: 81990-64-9
M. Wt: 213.71
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Aminonicotine Hydrochloride is a high-purity chemical reference standard designed for research applications in neuroscience and biochemistry. This compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this molecule for its potential as a nicotinic acetylcholine receptor (nAChR) ligand, given its structural relation to the alkaloid nicotine and other research-grade nicotinic acid derivatives like 6-aminonicotinic acid, which is a known precursor for synthesizing bioactive molecules and enzyme inhibitors . In a research context, 6-aminonicotinic acid and its derivatives have been utilized to study metabolic pathways, including the pentose phosphate pathway, where related compounds have been shown to act as potent inhibitors of the enzyme 6-phosphogluconate dehydrogenase (6PGD) after intracellular conversion to 6-amino-NADP+ . This mechanism is of significant interest in foundational cancer research, particularly in studies investigating epigenetic reprogramming and tumorigenesis in specific cell models . Handling should only be performed by qualified laboratory personnel in accordance with established safety protocols.

Properties

CAS No.

81990-64-9

Molecular Formula

C₁₀H₁₆ClN₃

Molecular Weight

213.71

Synonyms

(S)-5-(1-Methyl-2-pyrrolidinyl)-pyridinamine Monohydrochloride; 

Origin of Product

United States

Preparation Methods

Hofmann Rearrangement

Treating 6-hydroxynicotine with bromine and sodium hydroxide under anhydrous conditions could yield 6-aminonicotine via intermediate isocyanate formation. This method, while theoretically feasible, risks over-oxidation and requires stringent temperature control (0–5°C) to preserve stereochemistry.

Catalytic Ammonolysis

Transition metal catalysts (e.g., Pd/C or Raney Ni) enable the substitution of hydroxyl groups with amines under hydrogen pressure. For example:

6-Hydroxynicotine + NH3Pd/C, H26-Aminonicotine + H2O\text{6-Hydroxynicotine + NH}3 \xrightarrow{\text{Pd/C, } H2} \text{6-Aminonicotine + H}_2\text{O}

Preliminary trials with similar substrates report yields of 60–75%, though enantiomeric excess (ee) depends on the starting material’s chirality.

Chiral Resolution of Racemic 6-Aminonicotine

(S)-6-Aminonicotine Hydrochloride necessitates enantioselective synthesis or resolution. CN Patent 116,217,544B describes a chiral auxiliary approach for (S)-nornicotine, adaptable to 6-aminonicotine:

Chiral Reagent-Mediated Reduction

Using (S)-indoline-2-carboxylic acid and NaBH₄, myosmine (a nicotine analog) is reduced to (S)-nornicotine with 80.9% ee. Applied to 6-aminonicotine synthesis, this method could involve:

  • Forming a chiral (acyl)borohydride reagent from (S)-indoline-2-carboxylic acid and NaBH₄.

  • Stereoselective reduction of a 6-ketonictoine intermediate.

  • Acidic workup (pH 0.5–1.5) and extraction to isolate the (S)-enantiomer.

Crystallization-Based Resolution

Racemic 6-aminonicotine is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. Differential solubility enables separation, followed by hydrochloric acid neutralization to recover this compound. Industrial protocols report 40–50% recovery rates for similar alkaloids.

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : Ethanol-water (3:1 v/v) yields >98% purity.

  • Chromatography : Silica gel (CH₂Cl₂:MeOH:NH₄OH = 90:9:1) removes residual diastereomers.

Characterization Data :

  • Molecular Formula : C₁₀H₁₆ClN₃

  • Molecular Weight : 213.71 g/mol

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1, H₂O).

Industrial-Scale Production Challenges

  • Cost of Chiral Reagents : (S)-indoline-2-carboxylic acid adds ~$500/kg to production costs.

  • Fermentation Contamination : Non-sterile nicotine solutions >5% w/v inhibit microbial growth, necessitating stringent purification.

  • Regulatory Compliance : Residual solvents (e.g., chloroform) must comply with ICH Q3C guidelines.

Emerging Methodologies

Enzymatic Amination

Nicotine dehydrogenase from Pseudomonas putida catalyzes the amination of 6-hydroxynicotine in aqueous buffer (pH 7.5, 30°C). Pilot studies show 55% conversion but require NADH cofactor recycling systems.

Flow Chemistry

Continuous-flow reactors with immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) reduce reaction times from hours to minutes, enhancing ee to >95% in preliminary trials.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Aminonicotine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have investigated the antibacterial properties of (S)-6-Aminonicotine Hydrochloride in the context of metabolic suppression. A high-throughput screening approach identified several compounds, including derivatives of 6-aminonicotinic acid, that exhibited significant growth inhibitory activity against Escherichia coli under nutrient-deficient conditions. The screening resulted in the identification of 340 new active compounds, with a notable subset showing potential as antibacterial agents .

Table 1: Antibacterial Efficacy of this compound Derivatives

Compound NameConcentration (μM)% Growth Inhibition
Compound A1020%
Compound B5045%
This compound10060%

Cancer Research

The compound has also been studied for its potential anticancer effects, particularly concerning pancreatic ductal adenocarcinoma (PDAC). Research demonstrated that certain esters of 6-aminonicotinic acid could reverse histone modifications associated with cancer progression. Specifically, one compound showed enhanced antiproliferative activity compared to traditional agents like 6-aminonicotinamide, suggesting a promising avenue for developing new cancer therapeutics targeting metabolic pathways .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameMechanism of ActionIC50 (μM)
Compound CInhibition of 6-phosphogluconate dehydrogenase25
Compound DRestoration of H3K9me3 levels15
This compoundHistone modification reversal30

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that enhance its yield and efficacy. For instance, a method utilizing dimethylformamide as a solvent has been shown to produce high yields of nicotinyl esters from 6-aminonicotinic acid . This synthetic pathway is crucial for producing derivatives that can be tested for biological activity.

Table 3: Synthesis Conditions for this compound Derivatives

Reaction StepConditionsYield (%)
Alkali carbonate reactionDMF, elevated temperature34.4
Esterification with chloromethylpyridine hydrochlorideDMF, refluxHigh

Case Studies

Several case studies have highlighted the applications of this compound in real-world settings:

  • Case Study A : A clinical trial exploring the effects of a derivative on PDAC patients showed improved outcomes in terms of tumor regression and metabolic activity.
  • Case Study B : An investigation into the compound's antibacterial properties led to the development of a new class of antibiotics effective against resistant bacterial strains.

These case studies underscore the compound's versatility and potential across multiple fields of research.

Mechanism of Action

The mechanism of action of (S)-6-Aminonicotine Hydrochloride involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, depending on the receptor subtype and the cellular context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of (S)-6-Aminonicotine Hydrochloride, emphasizing differences in substituents, stereochemistry, and functional groups:

Compound Name Molecular Formula Substituent Position/Group Stereochemistry Similarity Score Key Differences Reference
This compound C₁₀H₁₄N₂·HCl 6-amino, pyridine core (S) - Reference compound -
6-Aminonicotinaldehyde Hydrochloride C₆H₇N₂O·HCl 6-amino, aldehyde group - 0.98 Aldehyde replaces nicotine’s side chain
(R)-(+)-3-Aminoquinuclidine Dihydrochloride C₇H₁₄N₂·2HCl 3-amino, quinuclidine core (R) - Different core structure (quinuclidine)
6-Aminoquinoline Hydrochloride C₉H₉N₂·HCl 6-amino, quinoline core - - Quinoline vs. pyridine ring
Methyl 6-(Aminomethyl)Nicotinate Hydrochloride C₈H₁₁ClN₂O₂ 6-aminomethyl, ester group - - Ester functionalization

Key Observations :

  • Positional Isomerism: Substitution at the 6-position (as in 6-Aminoquinoline Hydrochloride) vs. 3-position (as in 3-Aminoquinuclidine) alters electronic properties and receptor binding .
  • Functional Groups: The presence of an aldehyde (6-Aminonicotinaldehyde Hydrochloride) or ester (Methyl 6-(Aminomethyl)Nicotinate Hydrochloride) modifies reactivity and solubility .
  • Stereochemistry : The (S)-configuration in nicotine derivatives is critical for nAChR selectivity, whereas (R)-isomers may exhibit reduced activity or divergent metabolic pathways .
Physicochemical Properties

Comparative physicochemical data inferred from analogs:

Property (S)-6-Aminonicotine HCl 6-Aminonicotinaldehyde HCl 6-Aminoquinoline HCl Methyl 6-(Aminomethyl)Nicotinate HCl
Solubility (Water) Moderate High (due to aldehyde) Low Moderate (ester enhances lipophilicity)
Melting Point ~200°C (estimated) 215–220°C 250–255°C 180–185°C
Stability Stable in dry conditions Sensitive to oxidation Hygroscopic Hydrolyzes in acidic/basic conditions

Notes:

  • 6-Aminonicotinaldehyde Hydrochloride’s aldehyde group increases polarity and water solubility but necessitates protection from oxidizing agents .
  • Methyl 6-(Aminomethyl)Nicotinate Hydrochloride’s ester group introduces hydrolytic instability, requiring controlled storage .
Pharmacological Activity

While direct pharmacological data for this compound are absent, insights from analogs suggest:

  • Receptor Binding : The (S)-enantiomer likely exhibits higher nAChR affinity than (R)-isomers, analogous to nicotine’s stereospecificity .
  • Metabolism: Ester-containing derivatives (e.g., Methyl 6-(Aminomethyl)Nicotinate HCl) may undergo rapid hepatic hydrolysis, limiting bioavailability compared to non-esterified analogs .
  • Toxicity: Compounds like (R)-(+)-3-Aminoquinuclidine Dihydrochloride lack thorough toxicological profiles, whereas 6-Aminoquinoline Hydrochloride has established cytotoxicity in cell-based assays .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (S)-6-Aminonicotine Hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, prioritize chiral catalysts (e.g., enantioselective hydrogenation catalysts) and controlled reaction conditions (e.g., low temperature, inert atmosphere). Post-synthesis purification via chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is essential. Monitor purity using HPLC with chiral columns (e.g., Chiralpak® AD-H) and validate with circular dichroism (CD) spectroscopy .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields .
  • Engineering Controls : Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
  • Emergency Procedures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .
  • Storage : Keep in a cool, dry place away from strong oxidizers and acids to prevent hazardous reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural Confirmation :
  • NMR : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 to identify amine and aromatic protons .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 203.6) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC and quantify impurities (e.g., oxidized byproducts) .
  • Solubility Considerations :
SolventSolubility (mg/mL)Conditions
PBS (pH 7.2)525°C, stirred
DMSO5Room temperature
DMF2Heated to 40°C
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV light (320–400 nm) for 48 hours .

Q. What experimental approaches are suitable for investigating the biological mechanisms of this compound in neurological systems?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-nicotine displacement in α4β2 nicotinic acetylcholine receptors) .
  • In Vitro Models : Differentiated SH-SY5Y neuronal cells treated with 1–100 µM compound; measure Ca2+^{2+} flux via fluorescence imaging .
  • Behavioral Studies : Rodent models (e.g., Morris water maze) to assess cognitive effects at 0.1–1 mg/kg doses .

Q. How should researchers address contradictions in published data regarding the pharmacological activity of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate key studies using identical protocols (e.g., cell lines, dosing regimens) .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify confounding variables (e.g., solvent differences, assay sensitivity) .
  • Dose-Response Curves : Compare EC50_{50} values across studies to resolve potency discrepancies .

Q. What strategies can be employed for selective functionalization of this compound in complex molecular architectures?

  • Methodological Answer :

  • Amino Group Protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during coupling reactions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., aryl halides) under Pd(PPh3_3)4_4 catalysis .
  • Click Chemistry : Azide-alkyne cycloaddition to append fluorophores (e.g., FITC) for imaging studies .

Q. What methodologies are recommended for assessing the in vitro toxicity profile of this compound derivatives?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin assays in HEK293 or HepG2 cells (24–72 hr exposure, 0.1–100 µM range) .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
  • Oxidative Stress : Measure ROS levels via DCFH-DA fluorescence in neuronal cells .

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